Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate involves several key steps that ensure the formation of this compound with high purity and yield. A notable approach is the protection of dihydroxy compounds in the dioxolane form, leading to the formation of this compound as a protected intermediate (Mori, Hirao, & Nakahama, 1994).
Scientific Research Applications
Polymerization and Hydrogenation Applications : Shostakovskii et al. (1966) demonstrated the synthesis and characterization of 2,2-dialkyl-4-(vinyloxymethyl)-1,3-dioxolanes, which have potential applications in polymerization and hydrogenation processes (Shostakovskii et al., 1966).
Model Compounds in Borate Monoester Studies : Duin et al. (2010) reported that 1,3-dioxolane and its methyl-substituted derivatives serve as model compounds for borate monoesters of vicinal diols, with their conformations and pseudorotations aligning well with experimental values (Duin et al., 2010).
Synthesis of Chiral Diamines : Shainyan et al. (2002) synthesized new chiral diamines by combining 2,2-dimethyl-4,5-bis(diphenylaminomethyl)-1,3-dioxolane, highlighting their unique chemistry (Shainyan et al., 2002).
Intermediates in Synthesis of Chrysanthemic Acid : Baudoux et al. (1998) discussed how three compounds, including 2,2-dimethyl-1,3-dioxolane derivatives, are intermediates in the synthesis of chrysanthemic acid, offering insights into their chemistry and potential applications (Baudoux et al., 1998).
UV-Induced Crosslinking in Vinyl Monomers : D'alelio and Huemmer (1967) found that the 1,3-dioxolane group in vinyl monomers acts as an internal ultraviolet sensitizer, leading to crosslinking behavior when exposed to UV light (D'alelio & Huemmer, 1967).
Photolysis in Aqueous Media : Nikolaev et al. (1985) reported that photolysis of 5-diazo-2,2-dimethyl-4,6-dioxo-1,3-dioxane in aqueous media leads to the Wolff rearrangement, resulting in stable compounds (Nikolaev et al., 1985).
Antifungal and Antibacterial Properties : Begum et al. (2019) synthesized novel 1,3-dioxolane amide derivatives that exhibited promising antifungal and antibacterial activities against various strains (Begum et al., 2019).
Applications in Organic Synthesis : Kametani and Sumi (1972) noted that di- and trialkyl substituted 1,3-dioxolanes have distinct structural features, showing potential for applications in organic synthesis (Kametani & Sumi, 1972).
Synthesis of Optically Active Compounds : Yakura et al. (1999) described the dirhodium(II)-catalyzed C-H insertion reactions of 5,6-dioxygenated 2-diazo-3-oxohexanoates, which can be used in the synthesis of optically active, highly functionalized cyclopentane (Yakura et al., 1999).
Vapor Pressure Data and Equilibrium Studies : Chopade et al. (2003) studied the vapor-liquid-liquid equilibrium and vapor pressure data for systems involving 2-methyl-1,3-dioxolane and 2,4-dimethyl-1,3-dioxolane with water, providing valuable data for thermodynamic analyses (Chopade et al., 2003).
Safety And Hazards
This compound is classified as a combustible liquid. Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces. Protective gloves, eye protection, and face protection should be worn when handling this compound. In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .
properties
IUPAC Name |
methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-7(2)10-4-5(11-7)6(8)9-3/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWWCCDWPKGNGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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